Cas no 1120214-94-9 (2-bromo-4-fluoro-1-(2-nitroethyl)benzene)

2-Bromo-4-fluoro-1-(2-nitroethyl)benzene is a halogenated nitroaromatic compound featuring both bromo and fluoro substituents on the benzene ring, along with a nitroethyl functional group. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of bromo and fluoro groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the nitroethyl moiety offers versatility for further functionalization. Its well-defined reactivity profile and stability under standard conditions make it a reliable building block for constructing complex aromatic frameworks in research and industrial applications.
2-bromo-4-fluoro-1-(2-nitroethyl)benzene structure
1120214-94-9 structure
Product Name:2-bromo-4-fluoro-1-(2-nitroethyl)benzene
CAS No:1120214-94-9
MF:C8H7BrFNO2
MW:248.04908490181
CID:2607864
PubChem ID:37819162
Update Time:2025-06-08

2-bromo-4-fluoro-1-(2-nitroethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-4-fluoro-1-(2-nitroethyl)benzene
    • EN300-1913077
    • 1120214-94-9
    • CS-0287401
    • DTXSID60653359
    • AKOS015833825
    • 2-Bromo-4-fluoro-1-(2-nitroethyl)benzene 97%
    • Inchi: 1S/C8H7BrFNO2/c9-8-5-7(10)2-1-6(8)3-4-11(12)13/h1-2,5H,3-4H2
    • InChI Key: IAQZYZBEYANPGO-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1CC[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 246.96442Da
  • Monoisotopic Mass: 246.96442Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 45.8Ų

2-bromo-4-fluoro-1-(2-nitroethyl)benzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1913077-1g
2-bromo-4-fluoro-1-(2-nitroethyl)benzene
1120214-94-9
1g
$986.0 2023-09-17
Enamine
EN300-1913077-5g
2-bromo-4-fluoro-1-(2-nitroethyl)benzene
1120214-94-9
5g
$2858.0 2023-09-17
Enamine
EN300-1913077-10g
2-bromo-4-fluoro-1-(2-nitroethyl)benzene
1120214-94-9
10g
$4236.0 2023-09-17
Enamine
EN300-1913077-0.05g
2-bromo-4-fluoro-1-(2-nitroethyl)benzene
1120214-94-9
0.05g
$827.0 2023-09-17
Enamine
EN300-1913077-0.1g
2-bromo-4-fluoro-1-(2-nitroethyl)benzene
1120214-94-9
0.1g
$867.0 2023-09-17
Enamine
EN300-1913077-0.25g
2-bromo-4-fluoro-1-(2-nitroethyl)benzene
1120214-94-9
0.25g
$906.0 2023-09-17
Enamine
EN300-1913077-0.5g
2-bromo-4-fluoro-1-(2-nitroethyl)benzene
1120214-94-9
0.5g
$946.0 2023-09-17
Enamine
EN300-1913077-1.0g
2-bromo-4-fluoro-1-(2-nitroethyl)benzene
1120214-94-9
1g
$986.0 2023-05-31
Enamine
EN300-1913077-2.5g
2-bromo-4-fluoro-1-(2-nitroethyl)benzene
1120214-94-9
2.5g
$1931.0 2023-09-17
Enamine
EN300-1913077-5.0g
2-bromo-4-fluoro-1-(2-nitroethyl)benzene
1120214-94-9
5g
$2858.0 2023-05-31

Additional information on 2-bromo-4-fluoro-1-(2-nitroethyl)benzene

Introduction to 2-Bromo-4-Fluoro-1-(2-Nitroethyl)benzene (CAS No. 1120214-94-9)

2-Bromo-4-fluoro-1-(2-nitroethyl)benzene (CAS No. 1120214-94-9) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound features a bromo and fluoro substituent on a benzene ring, along with a nitroethyl group, making it an intriguing candidate for various applications.

The molecular formula of 2-bromo-4-fluoro-1-(2-nitroethyl)benzene is C9H7BrFNO2, and its molecular weight is approximately 235.05 g/mol. The presence of the bromo and fluoro substituents imparts specific electronic and steric properties to the molecule, which can be leveraged in the design of novel compounds and materials.

In recent years, the study of 2-bromo-4-fluoro-1-(2-nitroethyl)benzene has been driven by its potential as a building block in the synthesis of more complex molecules. The bromo group can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura coupling and Stille coupling. These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The fluoro substituent on the benzene ring is particularly noteworthy due to its impact on the electronic properties of the molecule. Fluorine is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the compound. This property makes 2-bromo-4-fluoro-1-(2-nitroethyl)benzene an attractive starting material for the synthesis of fluorinated compounds, which are increasingly important in medicinal chemistry due to their enhanced biological activity and metabolic stability.

The nitroethyl group in 2-bromo-4-fluoro-1-(2-nitroethyl)benzene adds another layer of complexity to its chemical behavior. Nitro groups are known for their strong electron-withdrawing properties and their ability to participate in redox reactions. This makes the compound useful in redox chemistry and as a precursor for the synthesis of amino derivatives through reduction reactions.

In the context of medicinal chemistry, 2-bromo-4-fluoro-1-(2-nitroethyl)benzene has been explored as a potential intermediate in the synthesis of novel drugs. For example, recent studies have shown that fluorinated compounds with nitro groups can exhibit enhanced binding affinity to specific biological targets, such as enzymes and receptors. This property can be exploited to design more potent and selective therapeutic agents.

The synthetic versatility of 2-bromo-4-fluoro-1-(2-nitroethyl)benzene has also been demonstrated in materials science. The compound can be used as a monomer or building block in the preparation of polymers with unique properties. For instance, polymers derived from this compound may exhibit improved thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in electronics, coatings, and other advanced materials.

In addition to its synthetic applications, 2-bromo-4-fluoro-1-(2-nitroethyl)benzene has been studied for its potential use in analytical chemistry. The presence of multiple functional groups provides multiple handles for derivatization and detection methods. This makes it useful in the development of new analytical techniques for trace analysis and environmental monitoring.

The safety profile of 2-bromo-4-fluoro-1-(2-nitroethyl)benzene is an important consideration in its use. While it is not classified as a hazardous substance under current regulations, proper handling and storage procedures should be followed to ensure safety in laboratory settings. This includes using appropriate personal protective equipment (PPE) and working under well-ventilated conditions.

In conclusion, 2-bromo-4-fluoro-1-(2-nitroethyl)benzene (CAS No. 1120214-94-9) is a multifaceted compound with significant potential in various scientific disciplines. Its unique combination of functional groups makes it a valuable starting material for synthetic chemistry, medicinal chemistry, materials science, and analytical chemistry. Ongoing research continues to uncover new applications and properties of this compound, solidifying its importance in modern scientific research.

Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd